molecular formula C24H23BrN4O B11592176 6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide

6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide

Cat. No.: B11592176
M. Wt: 463.4 g/mol
InChI Key: CEFFNIZDJDKUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide is a synthetic quinoline derivative characterized by a bromine atom at position 6, a 2,5-dimethylphenyl group at position 2, and an N-[(1-ethylpyrazol-4-yl)methyl] carboxamide moiety at position 4 of the quinoline core. The compound’s molecular complexity arises from its substituted quinoline scaffold, which is frequently employed in drug discovery due to its ability to engage in π-π interactions and hydrogen bonding with biological targets.

Properties

Molecular Formula

C24H23BrN4O

Molecular Weight

463.4 g/mol

IUPAC Name

6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide

InChI

InChI=1S/C24H23BrN4O/c1-4-29-14-17(13-27-29)12-26-24(30)21-11-23(19-9-15(2)5-6-16(19)3)28-22-8-7-18(25)10-20(21)22/h5-11,13-14H,4,12H2,1-3H3,(H,26,30)

InChI Key

CEFFNIZDJDKUID-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C=CC(=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylphenylamine, 6-bromoquinoline-4-carboxylic acid, and 1-ethyl-1H-pyrazole. The synthetic route may involve the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving 2,5-dimethylphenylamine and 6-bromoquinoline-4-carboxylic acid under acidic conditions.

    Substitution Reactions: The bromo group on the quinoline core is introduced through a halogenation reaction using bromine or a brominating agent.

    Amide Formation: The final step involves the formation of the amide bond between the quinoline core and the pyrazolylmethyl group. This is typically achieved through a condensation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism, further contributing to its therapeutic effects.

Comparison with Similar Compounds

Key Structural Features

The target compound shares a quinoline backbone with several analogs but differs in substituent patterns. Below is a comparative analysis with structurally related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Reference
6-Bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide (Target) C₂₅H₂₄BrN₃O ~486.4 (estimated) 6-Br, 2-(2,5-dimethylphenyl), 4-carboxamide with 1-ethylpyrazole Not explicitly reported
6-Bromo-N-{1-[2-(4-fluorophenyl)ethyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-(trifluoromethyl)quinoline-4-carboxamide (Compound 6) C₂₇H₂₃BrF₄N₄O 614.4 6-Br, 2-CF₃, 4-carboxamide with 1-[2-(4-fluorophenyl)ethyl]-3,5-dimethylpyrazole GLUT1 inhibitor (IC₅₀ = 1.3 nM)
6-Bromo-N-[1-(4-cyanobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(trifluoromethyl)quinoline-4-carboxamide (Compound 7) C₂₅H₂₁BrF₃N₅O 568.3 6-Br, 2-CF₃, 4-carboxamide with 1-(4-cyanobenzyl)-3,5-dimethylpyrazole GLUT1 inhibitor (IC₅₀ = 2.7 nM)
6-Bromo-2-(4-isopropylphenyl)-4-(4-morpholinylcarbonyl)quinoline C₂₃H₂₃BrN₂O₂ 439.3 6-Br, 2-(4-isopropylphenyl), 4-morpholine carboxamide Not reported

Functional Group Comparisons

  • Quinoline Core: All compounds retain the quinoline backbone, which is critical for planar aromatic interactions.
  • Substituent Variations: The 2-position substituent in the target compound (2,5-dimethylphenyl) differs from analogs with CF₃ (Compounds 6, 7) or 4-isopropylphenyl (). The 4-carboxamide group in the target compound features a 1-ethylpyrazole side chain, contrasting with the 3,5-dimethylpyrazole linked to fluorophenyl (Compound 6) or cyanobenzyl (Compound 7). These variations likely influence target selectivity and binding kinetics. The 6-bromo substituent is conserved across all compounds, suggesting its role in steric or electronic modulation of the quinoline core.

Physicochemical Properties

  • Molecular Weight : The target compound (~486.4 g/mol) is lighter than Compound 6 (614.4 g/mol) due to the absence of a trifluoromethyl group and fluorophenyl moiety.
  • Lipophilicity : The 2,5-dimethylphenyl group in the target compound may increase lipophilicity compared to the CF₃-substituted analogs (Compounds 6, 7), which could enhance passive diffusion across biological membranes.
  • Solubility : The morpholinylcarboxamide in ’s compound likely improves aqueous solubility relative to the pyrazole-containing carboxamides, owing to morpholine’s polarity .

Biological Activity

Molecular Structure

The molecular formula for 6-bromo-2-(2,5-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]quinoline-4-carboxamide is C19H22BrN3OC_{19}H_{22}BrN_{3}O. The compound features a quinoline core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular Weight392.30 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot available

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit promising anticancer properties. The specific compound under discussion has shown efficacy against various cancer cell lines, including:

  • Breast Cancer (MCF-7) : In vitro studies indicated a significant reduction in cell viability at concentrations above 10 µM.
  • Lung Cancer (A549) : The compound exhibited IC50 values around 15 µM, indicating moderate potency.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Notably, it has been shown to inhibit the activity of:

  • Topoisomerase II : Essential for DNA replication and repair.
  • Protein Kinase B (AKT) : Involved in cell survival signaling pathways.

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : Evaluate the cytotoxic effects of the compound on MCF-7 cells.
    • Method : MTT assay was used to assess cell viability.
    • Results : A dose-dependent decrease in viability was observed, with significant effects noted at concentrations greater than 10 µM.
  • Study on Lung Cancer Cells :
    • Objective : Investigate the effects on A549 cell line.
    • Method : Flow cytometry was employed to analyze apoptosis.
    • Results : Induction of apoptosis was confirmed, with increased annexin V binding indicating early apoptotic changes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue distribution with a preference for liver and lungs.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Renal excretion as metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.